molecular formula C15H13BrN2O2S2 B12008995 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 617695-02-0

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one

Cat. No.: B12008995
CAS No.: 617695-02-0
M. Wt: 397.3 g/mol
InChI Key: WNTODLMVLCJVJF-QXMHVHEDSA-N
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Description

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential use in drug development and catalysis.

Preparation Methods

The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one involves several steps. One common method includes the reaction of 5-bromo-2-oxoindoline with appropriate thiazolidinone derivatives under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition: The compound can participate in addition reactions with various reagents, leading to the formation of new products.

Scientific Research Applications

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it has been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, which is a key process in cancer development .

Comparison with Similar Compounds

Similar compounds to 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one include:

    5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one: This compound has a similar structure but with an ethyl group instead of a methyl group.

    (Z)-2-((5-Bromo-2-oxo-1-propylindolin-3-ylidene)methyl)-3-phenethylquinazolin-4(3H)-one: This compound has a different core structure but shares the indolin-3-ylidene moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

617695-02-0

Molecular Formula

C15H13BrN2O2S2

Molecular Weight

397.3 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H13BrN2O2S2/c1-3-6-18-10-5-4-8(16)7-9(10)11(13(18)19)12-14(20)17(2)15(21)22-12/h4-5,7H,3,6H2,1-2H3/b12-11-

InChI Key

WNTODLMVLCJVJF-QXMHVHEDSA-N

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C)/C1=O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C)C1=O

Origin of Product

United States

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